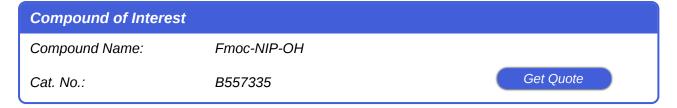


Application of Fmoc-NIP-OH in Drug Discovery and Development: Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NIP-OH, chemically known as (S)-1-(9-Fluorenylmethoxycarbonyl)-piperidine-3-carboxylic acid, is a protected amino acid derivative that serves as a crucial building block in peptide synthesis. Its core structure, nipecotic acid, is a potent inhibitor of Gamma-Aminobutyric Acid (GABA) uptake, making Fmoc-NIP-OH a valuable tool in the design and synthesis of novel peptide-based therapeutics targeting the GABAergic system.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases such as Alzheimer's disease.[2][3] The incorporation of the nipecotic acid moiety into peptides via Fmoc-NIP-OH allows for the development of compounds with potentially enhanced specificity, improved pharmacokinetic properties, and novel mechanisms of action for modulating GABAergic neurotransmission.[4][5][6]

Applications in Drug Discovery

The primary application of **Fmoc-NIP-OH** in drug discovery lies in its use in Solid-Phase Peptide Synthesis (SPPS) to create peptidomimetics and peptide-drug conjugates that can modulate the GABAergic system. The key therapeutic areas of interest include:

 Neurological Disorders: Development of anticonvulsant peptides for epilepsy, anxiolytic agents, and potential treatments for neuropathic pain.[3]



- Neurodegenerative Diseases: Synthesis of peptides aimed at mitigating the progression of diseases like Alzheimer's by modulating GABAergic tone.
- Targeted Drug Delivery: Incorporation of the nipecotic acid scaffold into peptides designed to cross the blood-brain barrier, thereby delivering therapeutic agents to the central nervous system.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activities of nipecotic acid and its derivatives against GABA transporters (GATs). This data is crucial for understanding the potency of the core pharmacophore of **Fmoc-NIP-OH**.

Compound	Target	IC50 (µM)	Assay	Reference
(±)-Nipecotic Acid	mGAT-1	2.6	[³H]GABA uptake	Cayman Chemical
(±)-Nipecotic Acid	mGAT-2	310	[³H]GABA uptake	Cayman Chemical
(±)-Nipecotic Acid	mGAT-3	29	[³H]GABA uptake	Cayman Chemical
(±)-Nipecotic Acid	mGAT-4	16	[³H]GABA uptake	Cayman Chemical
Nipecotic acid derivative 21p	mGAT1	pIC50 = 6.78 ± 0.08	[³H]GABA uptake	PubMed
Benzhydrol ether derivative 5	GABA uptake	<1	In vitro assay	PubMed
Benzhydrol ether derivative 37	GABA uptake	< 1	In vitro assay	PubMed
Benzhydrol ether derivative 43	GABA uptake	< 1	In vitro assay	PubMed
Benzhydrol ether derivative 44	GABA uptake	<1	In vitro assay	PubMed



Experimental Protocols General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-NIP-OH

This protocol outlines the manual synthesis of a peptide incorporating **Fmoc-NIP-OH** on a Rink Amide resin. Adjustments may be necessary for automated synthesizers.

- 1. Resin Swelling:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
- 2. Fmoc Deprotection:
- Drain the DMF.
- Add 20% piperidine in DMF (v/v, ~5 mL) to the resin and agitate for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (3 x 5 mL).
- 3. Fmoc-NIP-OH Coupling:
- Activation: In a separate vial, dissolve **Fmoc-NIP-OH** (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an activator base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Coupling: Add the activated Fmoc-NIP-OH solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.

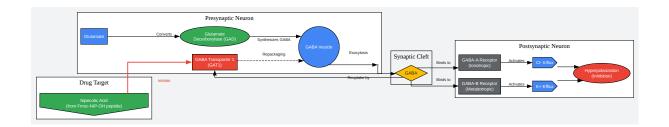


- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a
 negative result indicates completion). If the test is positive, the coupling step may need to be
 repeated.
- 4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
- Wash the resin with DMF (3 x 5 mL).
- 5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- 6. Final Fmoc Deprotection:
- After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
- 7. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- 8. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

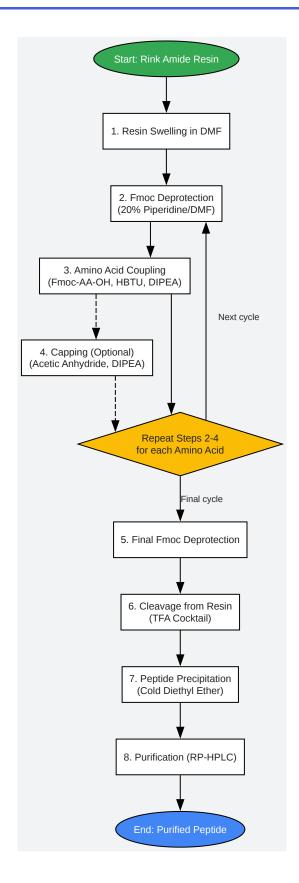


Visualizations GABAergic Synapse Signaling Pathway









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